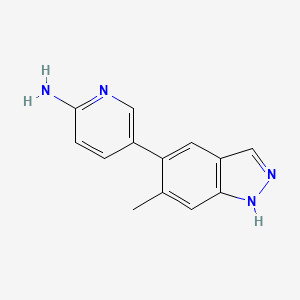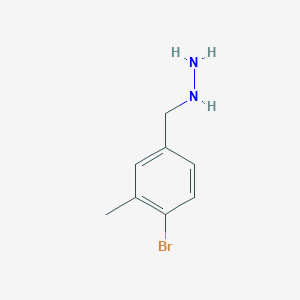
2,5-Difluoro-4-(methyl)thiophenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Difluoro-4-(methyl)thiophenol is an organosulfur compound that belongs to the thiophenol family. Thiophenols are characterized by the presence of a sulfur atom bonded to a phenyl group. The addition of fluorine atoms and a methyl group to the thiophenol structure enhances its chemical properties, making it a compound of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Difluoro-4-(methyl)thiophenol can be achieved through several methods. One common approach involves the reaction of 2,5-difluorothiophenol with methylating agents under controlled conditions. The reaction typically requires a catalyst, such as palladium on carbon (Pd/C), and is carried out at temperatures ranging from 20°C to 70°C . The process involves the reduction of sulfonic acid or sulfonyl chloride derivatives to yield the desired thiophenol compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems ensures high yield and purity of the compound. The process is optimized to minimize environmental impact and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
2,5-Difluoro-4-(methyl)thiophenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert sulfoxides back to thiophenols.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiophenols.
Substitution: Various substituted thiophenol derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2,5-Difluoro-4-(methyl)thiophenol has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2,5-Difluoro-4-(methyl)thiophenol involves its interaction with specific molecular targets and pathways. The compound’s fluorine atoms enhance its reactivity and binding affinity to target molecules. In biological systems, it may interact with enzymes and proteins, leading to inhibition or activation of specific biochemical pathways . The exact molecular targets and pathways are still under investigation.
Comparación Con Compuestos Similares
Similar Compounds
Thiophenol: The parent compound without fluorine and methyl substitutions.
2,5-Difluorothiophenol: Lacks the methyl group.
4-Methylthiophenol: Lacks the fluorine atoms.
Uniqueness
2,5-Difluoro-4-(methyl)thiophenol is unique due to the presence of both fluorine atoms and a methyl group. These substitutions enhance its chemical stability, reactivity, and potential biological activities compared to its analogs .
Propiedades
Fórmula molecular |
C7H6F2S |
|---|---|
Peso molecular |
160.19 g/mol |
Nombre IUPAC |
2,5-difluoro-4-methylbenzenethiol |
InChI |
InChI=1S/C7H6F2S/c1-4-2-6(9)7(10)3-5(4)8/h2-3,10H,1H3 |
Clave InChI |
CTRRGCDGFZPZQF-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1F)S)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



aminedihydrochloride](/img/structure/B13597217.png)





![3-{[(Pyridin-4-yl)methyl]amino}propan-1-oldihydrochloride](/img/structure/B13597253.png)
![aceticacid,tert-butylN-[4-(methylcarbamoyl)piperidin-4-yl]carbamate](/img/structure/B13597257.png)





